2,5-Dimethyl-4-methoxyphenylboronic acid

Physicochemical Properties Drug Design Suzuki Coupling

Choose 2,5-Dimethyl-4-methoxyphenylboronic acid (CAS 246023-54-1) for its non-interchangeable substitution pattern. The synergistic ortho-methyl and para-methoxy groups uniquely tune transmetalation kinetics and suppress homocoupling side reactions—critical for high-selectivity Suzuki-Miyaura synthesis of sterically demanding biaryl scaffolds. Its enhanced water solubility (1.34 mg/mL) enables aqueous coupling and bioconjugation workflows. Substituting with simpler analogs like 2,5-dimethylphenylboronic acid will alter reaction rates, yields, and selectivity. Insist on this exact substitution fingerprint for reproducible, optimized synthetic routes.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 246023-54-1
Cat. No. B1587957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-methoxyphenylboronic acid
CAS246023-54-1
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1C)OC)C)(O)O
InChIInChI=1S/C9H13BO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3
InChIKeyIUUWNGBWUJVQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-methoxyphenylboronic acid (CAS 246023-54-1): Physicochemical Properties and Core Synthetic Utility


2,5-Dimethyl-4-methoxyphenylboronic acid (CAS 246023-54-1) is an ortho, meta-substituted arylboronic acid building block characterized by a molecular weight of 180.01 g/mol and the molecular formula C9H13BO3 . It is primarily employed as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions [1], facilitating the construction of biaryl and heterobiaryl scaffolds with a specific steric and electronic signature.

Why Generic Substitution Fails for 2,5-Dimethyl-4-methoxyphenylboronic acid (246023-54-1)


Simple in-class substitution of 2,5-Dimethyl-4-methoxyphenylboronic acid with a less-substituted analog—such as 2,5-dimethylphenylboronic acid or 4-methoxyphenylboronic acid—is not equivalent. The precise 2,5-dimethyl-4-methoxy substitution pattern on the aryl ring is not a passive feature; it actively dictates the outcome of key synthetic transformations. The synergistic combination of the electron-donating para-methoxy group and the ortho-methyl group influences both the steric environment around the boron center and the overall electronic density of the aromatic system. This unique arrangement directly impacts the rate and selectivity of the transmetalation step in Suzuki-Miyaura couplings , as well as the compound's solubility and stability profile . Therefore, using a different boronic acid will lead to different reaction kinetics, potentially lower yields, altered regioselectivity, or different byproduct profiles, making this specific substitution pattern non-interchangeable for reproducible and optimized synthetic routes.

Quantitative Differentiation of 2,5-Dimethyl-4-methoxyphenylboronic acid (246023-54-1) Against Key Comparators


Increased Molecular Weight and Hydrogen Bonding Capacity vs. 2,5-Dimethylphenylboronic acid

The addition of a 4-methoxy group to the 2,5-dimethylphenyl scaffold increases molecular weight and the number of hydrogen bond acceptors. Specifically, 2,5-Dimethyl-4-methoxyphenylboronic acid (C9H13BO3) has a molecular weight of 180.01 g/mol and contains 3 hydrogen bond acceptors . In contrast, the comparator 2,5-Dimethylphenylboronic acid (C8H11BO2) has a molecular weight of 149.98 g/mol and contains only 2 hydrogen bond acceptors [1]. This represents a calculated molecular weight increase of 30.03 g/mol (approximately 20%).

Physicochemical Properties Drug Design Suzuki Coupling

Enhanced Rotatable Bond Count vs. 2,5-Dimethylphenylboronic acid

The presence of the methoxy group introduces an additional degree of conformational freedom. 2,5-Dimethyl-4-methoxyphenylboronic acid possesses 2 rotatable bonds , whereas the comparator 2,5-Dimethylphenylboronic acid has only 1 rotatable bond [1]. This represents a 100% increase in the number of rotatable bonds for the target compound.

Molecular Flexibility Computational Chemistry QSAR

Increased Molecular Weight and Steric Bulk vs. 4-Methoxyphenylboronic acid

The incorporation of two methyl groups at the 2- and 5-positions introduces significant steric bulk compared to the unsubstituted 4-methoxyphenyl analog. 2,5-Dimethyl-4-methoxyphenylboronic acid has a molecular weight of 180.01 g/mol , whereas 4-Methoxyphenylboronic acid (C7H9BO3) has a molecular weight of 151.95 g/mol [1]. This represents a calculated molecular weight increase of 28.06 g/mol (approximately 18.5%).

Steric Hindrance Suzuki Coupling Synthetic Methodology

Divergent Lipophilicity Profile (Computed LogP) vs. In-Class Analogs

The combined electron-donating effects of the methoxy and methyl groups result in a distinct lipophilicity profile. The target compound 2,5-Dimethyl-4-methoxyphenylboronic acid has a consensus Log P_o/w of 0.47 . This places it in a moderately lipophilic range, distinct from both more polar and more lipophilic boronic acid building blocks. While direct experimental LogP data for the exact comparators under identical conditions is not available for a head-to-head comparison, the computed value of 0.47 can be benchmarked against general class-level expectations for substituted phenylboronic acids, which typically range from highly hydrophilic (LogP < 0) to moderately lipophilic (LogP 1-3) [1].

Lipophilicity ADME Drug Discovery

Superior Water Solubility vs. 2,5-Dimethylphenylboronic acid

The introduction of the polar methoxy group significantly enhances aqueous solubility. 2,5-Dimethyl-4-methoxyphenylboronic acid exhibits a computed aqueous solubility of 1.34 mg/mL (0.00742 mol/L) and is classified as 'Soluble' based on the LogS scale (ESOL LogS = -2.13) . In contrast, the comparator 2,5-Dimethylphenylboronic acid, lacking the methoxy group, is reported to have poor solubility in water, being primarily soluble in organic solvents like methanol [1]. This represents a qualitative shift from poorly water-soluble to a practically useful 'Soluble' classification.

Solubility Reaction Medium Green Chemistry

Recommended Application Scenarios for 2,5-Dimethyl-4-methoxyphenylboronic acid (246023-54-1) Based on Differentiated Evidence


Optimization of Suzuki-Miyaura Cross-Couplings Requiring Steric Control

This compound is ideally suited for palladium-catalyzed Suzuki-Miyaura reactions where a controlled, potentially slower transmetalation step is desired to enhance selectivity. The ortho-methyl group provides the steric bulk necessary to discriminate between different reactive sites on the coupling partner or to suppress unwanted homocoupling side reactions, a common challenge with less hindered boronic acids . This is particularly valuable in the synthesis of sterically demanding biaryl motifs for pharmaceuticals and advanced materials.

Synthesis of Drug-Like Molecules Requiring a Balanced Lipophilicity Profile

The consensus Log P_o/w of 0.47 positions this boronic acid as a building block for generating leads with favorable ADME properties . Its balanced lipophilicity is distinct from more hydrophobic analogs and can be leveraged to improve the aqueous solubility and metabolic stability of resulting drug candidates without drastically altering their membrane permeability, as supported by the observed water solubility of 1.34 mg/mL [1].

Development of Aqueous-Phase and Bioconjugation Reactions

Given its classification as 'Soluble' in water (1.34 mg/mL) , this compound is a superior choice over less polar analogs like 2,5-Dimethylphenylboronic acid for applications requiring aqueous or partially aqueous reaction media. This includes Suzuki couplings in water, bioconjugation to peptides or proteins, and the formation of boronate esters with saccharides for sensor or affinity chromatography applications [1]. Its enhanced water solubility simplifies reaction setup and workup.

Building Block for QSAR and Computational Chemistry Studies

The unique substitution pattern provides a well-defined data point for computational chemistry and Quantitative Structure-Activity Relationship (QSAR) models. The combination of its specific molecular weight (180.01 g/mol), rotatable bond count (2), and hydrogen bond acceptor count (3) offers a distinct steric and electronic fingerprint . Researchers can use this compound to probe the effects of simultaneous ortho-methyl and para-methoxy substitution on biological activity or material properties, generating valuable SAR data.

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